
8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a purinergic antagonist that has been widely used in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been found to have potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Purine derivatives, including those structurally related to 8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, have been the focus of synthetic organic chemistry research. These efforts aim to develop novel compounds through various synthetic routes and to understand their chemical properties.
Synthetic Methodologies : The development of new purinediones, such as 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, has been explored through multi-step syntheses starting from simple precursors. These methodologies highlight the versatility and synthetic accessibility of purine derivatives, showcasing their potential for further functionalization and application in medicinal chemistry (Ondrej imo, A. Rybár, & J. Alföldi, 1995).
Chemical Reactivity and Modification : Research into the synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the chemical reactivity of purine nuclei and the potential for generating diverse derivatives through intramolecular alkylation. Such studies provide insights into the structural modifications that impact the physicochemical properties of purine derivatives (Ondrej Simo, A. Rybár, & J. Alföldi, 1998).
Biological Activities and Pharmacological Potential
The exploration of purine derivatives also extends to their biological activities, with several studies highlighting their potential in various pharmacological applications.
Antidepressant Properties : Research into the synthesis and antidepressant properties of specific purine derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, has shown promising results. These compounds exhibit pronounced antidepressant activity at certain doses, suggesting their potential utility in developing new therapeutic agents for depression (F. Khaliullin, Y. Shabalina, G. G. Davlyatova, & L. A. Valeeva, 2018).
Adenosine Receptor Antagonism : The study of pyrido[2,1-f]purine-2,4-dione derivatives has uncovered a novel class of compounds with high potency as antagonists for the human A(3) adenosine receptor. These findings open up new avenues for the design of adenosine receptor antagonists, which could be beneficial in treating various conditions related to adenosine receptor dysregulation (E. Priego, Jacobien von Frijtag Drabbe Kuenzel, A. IJzerman, M. Camarasa, & M. Pérez-Pérez, 2002).
Anti-inflammatory Activity : A series of substituted analogs based on the pyrimidopurinedione ring system have demonstrated significant anti-inflammatory activity in animal models. These results suggest the therapeutic potential of these compounds in managing chronic inflammation and related disorders (J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, & A. Watnick, 1989).
Propriétés
IUPAC Name |
8-(2-methoxyethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22-15-14(16(24)21-18(22)25)23(17(20-15)19-10-12-26-2)11-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYOLPUAYHILPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
476481-90-0 |
Source


|
| Record name | 8-((2-METHOXYETHYL)AMINO)-3-ME-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

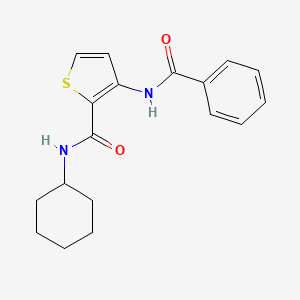
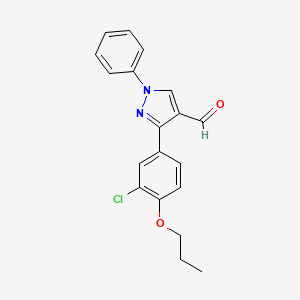
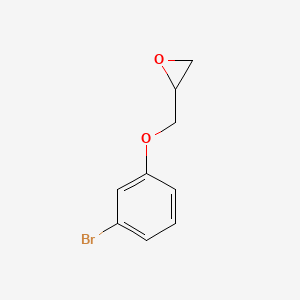

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2632154.png)
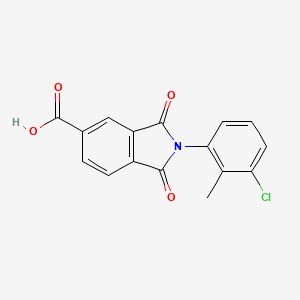
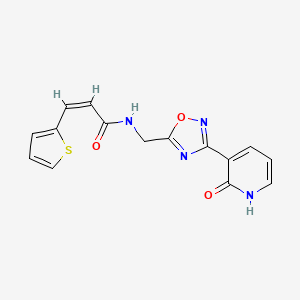
![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)
![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2632161.png)

![5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2632166.png)
![8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B2632167.png)